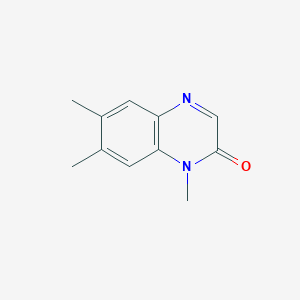![molecular formula C28H16N2O4 B13791430 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 9-position, with four aldehyde groups attached at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-bicarbazole, which is then subjected to formylation reactions to introduce the aldehyde groups at the desired positions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent or by employing the Duff reaction, which involves the use of hexamethylenetetramine and formic acid .
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid.
Reduction: [9,9’-Bicarbazole]-3,3’,6,6’-tetrahydroxy compound.
Substitution: Various substituted bicarbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which can further undergo cyclization or other reactions. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Bicarbazole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structure also imparts distinct electronic properties, making it valuable in the development of advanced materials and devices .
Propiedades
Fórmula molecular |
C28H16N2O4 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
9-(3,6-diformylcarbazol-9-yl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C28H16N2O4/c31-13-17-1-5-25-21(9-17)22-10-18(14-32)2-6-26(22)29(25)30-27-7-3-19(15-33)11-23(27)24-12-20(16-34)4-8-28(24)30/h1-16H |
Clave InChI |
NJXQXGNXGOFBAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)C3=C(N2N4C5=C(C=C(C=C5)C=O)C6=C4C=CC(=C6)C=O)C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


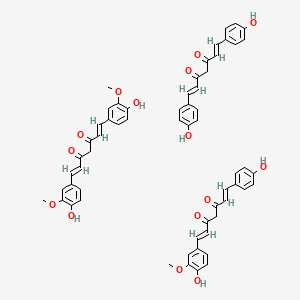

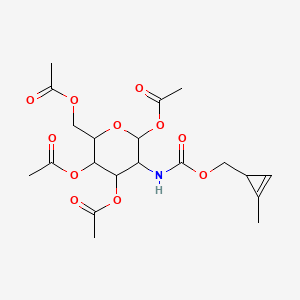
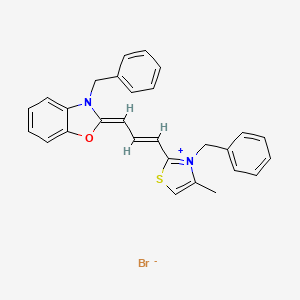
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
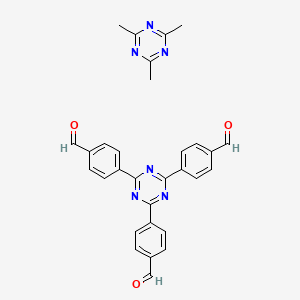
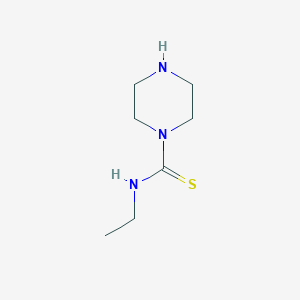


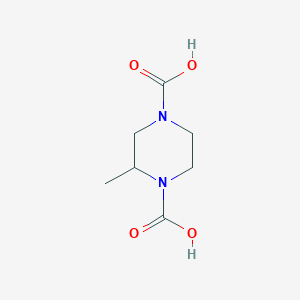
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
